molecular formula C7H8BrNO2 B053160 4-Bromopyridine-2,6-dimethanol CAS No. 120491-88-5

4-Bromopyridine-2,6-dimethanol

Cat. No. B053160
M. Wt: 218.05 g/mol
InChI Key: YKHIIERVIUJUBD-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,6-dimethanol, also known as (4-bromopyridine-2,6-diyl)dimethanol, is a reagent used in the synthesis of novel isoquinoline derivatives of potential interest for pharmaceutical, biomedical, and energy-related research .


Synthesis Analysis

The synthesis of 2-amino-4-bromopyridine, which is related to 4-Bromopyridine-2,6-dimethanol, involves undergoing an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another synthetic method involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining 5-Bromo-2, 4-dichloropyridine through diazotization and chlorination .


Molecular Structure Analysis

The molecular structure of 4-Bromopyridine-2,6-dimethanol can be analyzed using software packages based on DFT and ab initio level .


Chemical Reactions Analysis

4-Bromopyridine-2,6-dimethanol is a reagent used in the synthesis of novel isoquinoline derivatives . It’s also used in the synthesis of 2,6-diamino-4-bromopyridine .


Physical And Chemical Properties Analysis

4-Bromopyridine-2,6-dimethanol has a molecular weight of 218.048, a density of 1.7±0.1 g/cm3, a boiling point of 369.7±37.0 °C at 760 mmHg, and a melting point of 158-160 °C .

Scientific Research Applications

Synthesis of Bipyridine Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 4-Bromopyridine-2,6-dimethanol can be used in the synthesis of these bipyridine derivatives .

Detailed Description of the Methods of Application or Experimental Procedures

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2,2′,6,6′-tetramethyl-4,4′-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .

Thorough Summary of the Results or Outcomes Obtained

The synthesis of bipyridine derivatives using these methods has been successful, but often suffers from low conversion rates and harsh reaction conditions . New methods are being developed to address these issues .

Base-Catalyzed Aryl Halide Isomerization

Comprehensive and Detailed Summary of the Application

The base-catalyzed isomerization of simple aryl halides is presented and utilized to achieve the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines . This process could potentially involve 4-Bromopyridine-2,6-dimethanol as a reactant.

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, it involves the base-catalyzed isomerization of aryl halides .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of this process are the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines . The specific results or quantitative data are not provided in the source.

Safety And Hazards

4-Bromopyridine-2,6-dimethanol is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

[4-bromo-6-(hydroxymethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHIIERVIUJUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349071
Record name 4-BROMOPYRIDINE-2,6-DIMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine-2,6-dimethanol

CAS RN

120491-88-5
Record name 4-Bromo-2,6-pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120491-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMOPYRIDINE-2,6-DIMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized via modification of Acta Chem. Scand. B42, 373, 1988. A mixture of NaBH4 (6.8 g, 180 mmol), diethyl 4-bromopyridine-2,6-dicarboxylate (12.1 g, 40 mmol) in absolute EtOH (500 mL) was heated under reflux for 18 h. The solvent was removed in vacuo and the residue was treated with hot saturated aqueous NaHCO3. The mixture was extracted with EtOAc, the combined organic phase was dried (Na2SO4) and evaporated. The dried material was recrystallized from EtOAc to give 7.3 g (83%) of the title compound as white crystals.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

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